2-(4-Bromophenyl)-5-pentyl-1,3-dioxane
Overview
Description
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It features a bromophenyl group and a pentyl chain attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of the bromophenyl group: This step often involves a bromination reaction where a phenyl group is brominated using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the pentyl chain: This can be done through a Friedel-Crafts alkylation reaction where the bromophenyl group is alkylated with a pentyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Products with a phenyl group instead of a bromophenyl group.
Scientific Research Applications
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dioxane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxane: Lacks the pentyl chain, making it less hydrophobic.
2-(4-Chlorophenyl)-5-pentyl-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-5-ethyl-1,3-dioxane: Shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane is unique due to its combination of a bromophenyl group and a pentyl chain attached to a dioxane ring. This structure imparts specific physical and chemical properties, making it suitable for various applications in research and industry.
Biological Activity
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its biological effects.
Chemical Structure and Properties
The compound features a bromophenyl group and a pentyl chain linked through a dioxane ring. This unique structure may influence its interaction with biological systems, potentially enhancing its bioactivity.
- Chemical Formula : CHBrO
- Molecular Weight : 303.22 g/mol
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom in the bromophenyl group can facilitate interactions through:
- Hydrophobic interactions : The pentyl chain increases hydrophobicity, enhancing membrane permeability.
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The bromophenyl derivatives are known to disrupt microbial membranes and inhibit growth:
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
4-Bromophenol | Bactericidal against Staphylococcus aureus |
Anticancer Properties
Studies suggest that brominated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells:
- Mechanism : Potentially through the generation of reactive oxygen species (ROS) or by interfering with cell cycle regulation.
Study | Cell Line | Effect |
---|---|---|
In vitro study on bromophenyl derivatives | MCF-7 (breast cancer) | Induced apoptosis at IC50 = 25 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various bromophenyl derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria.
- Tested Organisms : Staphylococcus aureus, Escherichia coli
- Results : Minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of the compound using various cancer cell lines. The findings indicated that the compound inhibited cell proliferation significantly.
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- Results : Significant reduction in cell viability observed at concentrations above 20 µM.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-pentyl-1,3-dioxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXZQLHAOJXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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